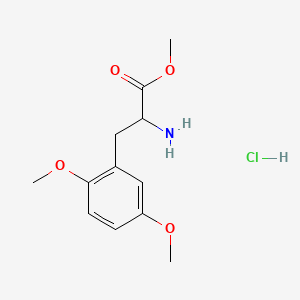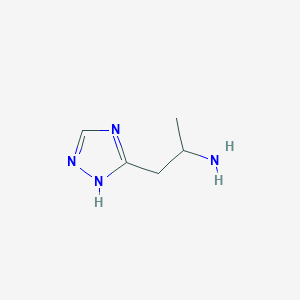
1-(1H-1,2,4-triazol-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in drug design and other applications.
Métodos De Preparación
The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazole with an appropriate alkylating agent under controlled conditions. For example, the reaction of 1,2,4-triazole with 2-bromo-1-propanamine in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1H-1,2,4-triazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different oxidation states.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions: Reagents such as potassium carbonate, sodium hydride, and various alkylating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1H-1,2,4-triazol-3-yl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in pathogens, making the compound effective as an antifungal or anticancer agent .
Comparación Con Compuestos Similares
1-(1H-1,2,4-triazol-3-yl)propan-2-amine can be compared with other triazole derivatives, such as:
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.
Imidazole derivatives: Imidazole rings contain two nitrogen atoms and are found in many biologically active compounds, including antifungal agents.
Thiazole derivatives: Thiazole rings contain both nitrogen and sulfur atoms and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific triazole ring structure, which provides stability and versatility in chemical reactions, making it a valuable compound in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C5H10N4 |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
1-(1H-1,2,4-triazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C5H10N4/c1-4(6)2-5-7-3-8-9-5/h3-4H,2,6H2,1H3,(H,7,8,9) |
Clave InChI |
NABYNYRJCOSUAC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=NC=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


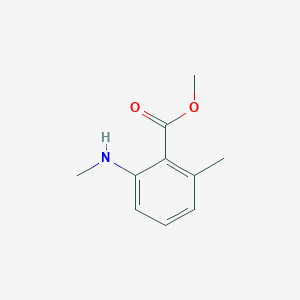

![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)


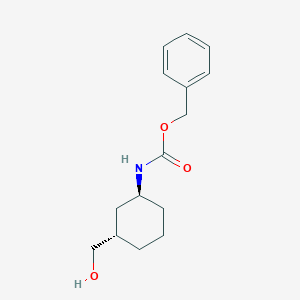
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
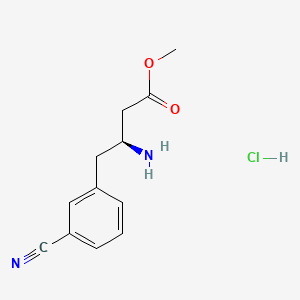
![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)

![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)

